Limonene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZWTZTZWGWEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862795 | |
| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to very slightly yellow oily liquid; Cool minty aroma | |
| Record name | 8-p-Menthene-1,2-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 8-p-Menthene-1,2-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.925 | |
| Record name | 8-p-Menthene-1,2-diol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1834/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1946-00-5, 38630-75-0 | |
| Record name | Limonene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001946005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-cyclohexanediol, 1-methyl-4-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(1-methylvinyl)cyclohexane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (1S,2S,4R)-(+)-Limonene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Nomenclature and Stereochemical Considerations of P Menth 8 Ene 1,2 Diol
Systematic and Common Nomenclature of p-Menth-8-ene-1,2-diol (B23420) Isomers
The systematic IUPAC name for a specific stereoisomer of p-Menth-8-ene-1,2-diol is (1S,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol. nih.gov This compound is also known by several common and synonymous names, which often highlight its relationship to other well-known terpenes. These include (+)-(1S,2S,4R)-Limonene glycol, (+)-1-Hydroxyneodihydrocarveol, and (1S,2S,4R)-(+)-p-Menth-8-en-1,2-diol. lookchem.comlookchem.com The racemic mixture is sometimes referred to as (±)-1-Hydroxyisodihydrocarveol. medchemexpress.com The various names underscore the compound's structural features, such as the p-menthane (B155814) skeleton, the double bond at the 8-position, and the diol functionality at carbons 1 and 2.
The following table summarizes the different names associated with a specific isomer of p-Menth-8-ene-1,2-diol:
| Type | Name |
| Systematic IUPAC Name | (1S,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol nih.gov |
| Common Name | (+)-Limonene glycol lookchem.com |
| Common Name | (+)-1-Hydroxyneodihydrocarveol lookchem.comlookchem.com |
| Synonym | (1S,2S,4R)-(+)-p-Menth-8-en-1,2-diol lookchem.comlookchem.com |
| Synonym | (1S,2S,4R)-(+)-4-Isopropenyl-1-methylcyclohexan-1,2-diol lookchem.com |
| Racemic Mixture Name | (±)-1-Hydroxyisodihydrocarveol medchemexpress.com |
Chirality and Stereoisomerism in p-Menth-8-ene-1,2-diol Structures
p-Menth-8-ene-1,2-diol possesses multiple stereocenters, leading to a number of possible stereoisomers. The carbon atoms at positions 1, 2, and 4 of the cyclohexane (B81311) ring are chiral centers. This inherent chirality results in the existence of enantiomers and diastereomers. For instance, the transformation of (4R)-Limonene can yield (1S,2S,4R)-p-Menth-8-ene-1,2-diol. biocrick.com The relative orientation of the hydroxyl groups (cis or trans) and the configuration at each chiral center define the specific stereoisomer. The microbial conversion of limonene (B3431351) has been shown to produce both cis- and trans-isomers of p-menth-8-ene-1,2-diol. nottingham.ac.uk The stereochemical outcome is often dependent on the biological system or synthetic route employed. For example, microbial transformations of certain monoterpenes are known to produce 1,2-trans-diols with high stereospecificity. biocrick.com
Absolute Configuration Determination of p-Menth-8-ene-1,2-diol Enantiomers
Determining the absolute configuration of the enantiomers of p-Menth-8-ene-1,2-diol is crucial for understanding their chemical and biological properties. This is typically achieved through a combination of spectroscopic and crystallographic techniques.
Spectroscopic methods are powerful tools for elucidating the three-dimensional structure of chiral molecules. While specific applications to p-Menth-8-ene-1,2-diol are not extensively detailed in the provided results, general principles of using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) are relevant. These methods can provide information about the relative and absolute stereochemistry by analyzing the spatial relationships between atoms. For instance, advanced NMR techniques can help determine the relative configuration of the hydroxyl groups and the substituents on the cyclohexane ring.
X-ray crystallography provides an unambiguous determination of the absolute configuration of a crystalline compound. biocrick.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the precise arrangement of atoms in the crystal lattice, thereby establishing the absolute stereochemistry. For p-Menth-8-ene-1,2-diol, a crystal structure is available in the Cambridge Structural Database with the CCDC number 252713, which provides definitive data on its three-dimensional structure. nih.gov
Spectroscopic Methods for Absolute Configuration Analysis
Conformational Analysis of p-Menth-8-ene-1,2-diol
The cyclohexane ring of p-Menth-8-ene-1,2-diol can adopt various conformations, with the chair conformation being the most stable. The substituents on the ring (the methyl group, the isopropenyl group, and the two hydroxyl groups) can occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes steric strain. For trans-p-menth-8-ene-1,2-diol, conformational assignments have been made, indicating specific spatial arrangements of the substituents. acs.org The interplay of intramolecular hydrogen bonding between the two hydroxyl groups and the steric interactions of the bulky isopropenyl group significantly influences the conformational equilibrium of the molecule.
Synthetic Methodologies for P Menth 8 Ene 1,2 Diol and Its Derivatives
Chemical Synthesis Routes to p-Menth-8-ene-1,2-diol (B23420)
Chemical synthesis provides robust and scalable methods for the production of p-Menth-8-ene-1,2-diol and its isomers. These routes often begin with readily available monoterpenes like limonene (B3431351) and involve key transformations such as oxidation and epoxide ring-opening.
Oxidation Reactions in p-Menth-8-ene-1,2-diol Formation
Direct oxidation of the double bond in the cyclohexene (B86901) ring of limonene is a primary strategy for forming the 1,2-diol functionality. The choice of oxidizing agent is crucial as it dictates the stereochemistry and yield of the product.
One of the classic reagents for this transformation is osmium tetroxide (OsO₄), which catalyzes the syn-dihydroxylation of alkenes to produce cis-diols. beilstein-journals.org The reaction of (R)-limonene with OsO₄ can yield a mixture of diastereomeric diols. beilstein-journals.org Another powerful oxidizing agent, lead tetraacetate (Pb(OAc)₄), can also be employed. organicchemistrydata.org While its reaction with p-menthane (B155814) derivatives can be complex, sometimes leading to ring-enlargement or other oxidative products, it can facilitate the cleavage of 1,2-diols. organicchemistrydata.orgoup.com In other applications, it is used for acetoxylation of allylic positions. chemeurope.com The oxidation of limonene is a well-studied process, and in moist air, it can easily oxidize to various products, including carveol, carvone (B1668592), and limonene oxide, which can be a precursor to the diol. atamankimya.com
Epoxidation and Hydrolytic Epoxide Opening Strategies
A prevalent and highly effective two-step strategy for synthesizing p-Menth-8-ene-1,2-diol involves the epoxidation of a precursor followed by the hydrolytic opening of the resulting epoxide ring. This method allows for the synthesis of trans-diols and offers good control over the reaction pathway.
The process typically starts with the epoxidation of limonene to form limonene-1,2-oxide. rsc.org This can be achieved using various reagents, including peroxy acids or catalytic systems like tungsten-based polyoxometalates with hydrogen peroxide (H₂O₂). rsc.orgrsc.org The subsequent step is the hydrolysis of the epoxide ring. This is often catalyzed by an acid, which promotes the nucleophilic attack of water on one of the epoxide carbons. rsc.org For instance, a scalable process has been developed where the epoxide is treated with water and a catalytic amount of acetic acid in an organic solvent like heptane. rsc.org Similarly, heterogeneous acid catalysts such as Amberlyst-15 have been effectively used to facilitate clean epoxide hydrolysis. rsc.org This epoxidation-hydrolysis sequence is a cornerstone in the synthesis of not only p-Menth-8-ene-1,2-diol but also related diols like p-menth-2-ene-1,8-diol, which is a key intermediate for other complex molecules. acs.org The stereochemistry of the final diol is dependent on the stereochemistry of the starting epoxide; for example, trans-limonene oxide yields the trans-diol. beilstein-journals.orgmdpi.com
Stereoselective Chemical Synthesis of p-Menth-8-ene-1,2-diol Isomers
Given the chiral nature of p-Menth-8-ene-1,2-diol, achieving high stereoselectivity is a significant goal in its synthesis. This is critical for its application as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. lookchem.comnobelprize.org
The Sharpless Asymmetric Dihydroxylation is a premier method for producing enantiomerically enriched vicinal diols from alkenes. organic-chemistry.orgencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. mdpi.comresearchgate.net By selecting the appropriate chiral ligand (e.g., from AD-mix-α or AD-mix-β), one can selectively synthesize a desired enantiomer of the diol with high enantiomeric excess. beilstein-journals.orgencyclopedia.pub For example, the dihydroxylation of (R)-limonene using Sharpless AD-mix-β has been reported to exclusively yield the (1S,2S,4R)-diol. beilstein-journals.org This method has been widely applied in the total synthesis of various natural products. researchgate.net
Another approach to obtaining specific stereoisomers is to start with a stereochemically pure precursor. The synthesis of the four possible diastereomers of limonene-1,2-diol can be systematically approached by starting with either trans- or cis-limonene oxide and carefully controlling the ring-opening reaction. beilstein-journals.org Furthermore, lipase-mediated kinetic resolution can be employed to separate enantiomers of related p-menthane alcohols, providing another route to chirally pure starting materials or products. nobelprize.org
Catalytic Approaches in p-Menth-8-ene-1,2-diol Synthesis
The use of catalysts is integral to modern synthetic methodologies, offering improved efficiency, selectivity, and sustainability. Various catalytic systems have been developed for the synthesis of p-Menth-8-ene-1,2-diol.
In the epoxidation-hydrolysis route, several catalysts have proven effective. Tungsten-based polyoxometalate catalysts with aqueous H₂O₂ as the oxidant provide a green and solvent-free option for the epoxidation of terpenes like limonene. rsc.orgrsc.org For the subsequent hydrolysis step, both homogeneous acids (like acetic or sulfuric acid) and heterogeneous solid acids (like Amberlyst-15) are used. rsc.orgrsc.org A one-pot reaction combining a heterogeneous titanium-grafted silica (B1680970) catalyst for epoxidation and an enzyme for hydrolysis has been developed, yielding highly enantioenriched 1,2-diols. nih.gov
For direct dihydroxylation, the Sharpless Asymmetric Dihydroxylation stands out as a powerful catalytic method, where the osmium/chiral ligand complex acts as the catalyst to ensure high stereoselectivity. organic-chemistry.orgbiocrick.com Lewis acids, such as anhydrous zinc chloride (ZnCl₂), have also been used to catalyze the conversion of related diols in subsequent synthetic steps. acs.org
Biocatalytic and Microbial Transformation for p-Menth-8-ene-1,2-diol Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of whole microbial cells or isolated enzymes to perform chemical transformations on monoterpenes like limonene has gained significant interest. Microbial transformations can produce specific stereoisomers of p-Menth-8-ene-1,2-diol with high purity. nih.gov
Numerous microorganisms, particularly fungi, are capable of hydroxylating limonene at the 1,2-position. For example, the transformation of (4R)-Limonene by the fungus Gibberella cyanea yields (1S,2S,4R)-p-menth-8-en-1,2-diol. nih.gov Fungi such as Corynespora cassiicola and Diplodia gossypina are known to convert various 1-menthenes into their corresponding 1,2-trans-diols with high stereospecificity. nih.gov Other fungi like Aspergillus cellulosae and Penicillium italicum also produce this compound as one of the metabolites from limonene. The table below summarizes some of the microorganisms used for this biotransformation.
| Microorganism | Substrate | Main Product(s) | Yield/Efficiency | Reference |
|---|---|---|---|---|
| Gibberella cyanea DSM 62719 | (4R)-Limonene | (1S,2S,4R)-p-Menth-8-en-1,2-diol | - | nih.gov |
| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Limonene-1,2-trans-diol | 21% | chemeurope.com |
| Aspergillus cellulosae M-77 | (S)-(−)-Limonene | (−)-Limonene-1,2-trans-diol | 10% | chemeurope.com |
| Colletotrichum nymphaeae CBMAI 0864 | (R)-(+)-Limonene | This compound | 4.19 g/L | chemeurope.com |
| Endophytic fungus Diaporthe sp. | (R)-(+)-Limonene (from orange waste) | This compound | 2.66 g/kg of substrate | chemeurope.com |
| Penicillium italicum | Limonene | p-Menth-8-ene-1,2-diol | - | nih.gov |
Enzymatic Systems Involved in Monoterpene Dihydroxylation
The remarkable ability of microorganisms to hydroxylate monoterpenes is due to specific enzymatic systems. The formation of p-Menth-8-ene-1,2-diol from limonene often proceeds through an epoxide intermediate, mirroring the chemical synthesis strategy.
A key enzyme in this pathway is limonene-1,2-epoxide (B132270) hydrolase (LEH) . This enzyme catalyzes the hydrolysis of limonene-1,2-epoxide to this compound. The LEH from the bacterium Rhodococcus erythropolis has been purified and characterized, revealing it to be a novel type of epoxide hydrolase that does not require a cofactor for its activity. This enzyme is induced when the bacterium is grown on monoterpenes and plays a direct role in their degradation pathway.
The initial oxidation of limonene to its epoxide or the direct dihydroxylation is often carried out by monooxygenases . Cytochrome P450-dependent monooxygenase systems are frequently implicated in the hydroxylation of alkanes and terpenes in various microorganisms. Additionally, Rieske dioxygenase enzymes are capable of performing the cis-dihydroxylation of aliphatic olefins, presenting a green alternative for this transformation, though their activity with these substrates can be low compared to aromatic ones. nih.gov In some fungi, Baeyer-Villiger monooxygenases (BVMOs) have been identified as essential for limonene degradation, working in concert with epoxide hydrolases.
Microbial Strains in Limonene Biotransformation to p-Menth-8-ene-1,2-diol
The conversion of limonene, a readily available monoterpene, into the value-added compound p-Menth-8-ene-1,2-diol is a key focus of biotechnological research. tandfonline.comfigshare.com This biotransformation offers a stereospecific and environmentally benign alternative to traditional chemical synthesis. tandfonline.comnih.gov The process hinges on the catalytic activity of microbial enzymes, primarily cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups onto the limonene structure. nih.govsci-hub.se
Various bacterial species have been identified for their capacity to convert limonene into p-Menth-8-ene-1,2-diol. A prominent degradation pathway found in several bacteria, such as Rhodococcus erythropolis DCL14, involves the initial epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. core.ac.ukasm.org This intermediate is subsequently hydrolyzed by a specific enzyme, limonene-1,2-epoxide hydrolase, to yield the corresponding p-Menth-8-ene-1,2-diol. core.ac.ukasm.org This particular hydrolase in R. erythropolis DCL14 is notable as it represents a novel class of epoxide hydrolases. asm.org
In addition to wild-type strains, recombinant bacteria have been developed for this purpose. Pseudomonas putida is another genus capable of metabolizing limonene. mdpi.com For instance, a recombinant P. putida strain has been used to express a cytochrome P450 alkane hydroxylase from a Mycobacterium species, demonstrating the potential for creating cell-based catalytic systems for terpene hydroxylation. nih.gov
Fungi are prolific biocatalysts for terpene transformations, including the dihydroxylation of limonene. nih.gov A number of fungal strains have been shown to produce p-Menth-8-ene-1,2-diol from limonene, often alongside other oxygenated derivatives. nottingham.ac.ukscielo.org.co
For example, Penicillium italicum and Penicillium digitatum, fungi commonly associated with citrus fruits, can convert limonene into a mixture of metabolites, including p-Menth-8-ene-1,2-diol. nottingham.ac.ukscielo.org.co Similarly, Aspergillus cellulosae M-77 produces (+)-limonene-1,2-trans-diol as one of its main products from (R)-(+)-limonene. mdpi.com Other fungi, such as Diplodia gossypina and Corynespora cassiicola, have also been identified for their ability to stereospecifically produce 1,2-trans-diols from limonene. nih.govcore.ac.uk The fungus Lasiodiplodia pseudotheobromae has been specifically studied for its efficient conversion of limonene to this compound. tandfonline.comfigshare.com Research involving the endophytic fungus Pestalotiopsis versicolor also demonstrated the production of this compound as the majority compound from R-(+)-limonene. unirioja.es
The table below summarizes various microbial strains and their role in the biotransformation of limonene.
| Microbial Strain | Substrate | Major Product(s) | Pathway/Enzyme Highlight |
| Rhodococcus erythropolis DCL14 | (+)- and (−)-Limonene | p-Menth-8-ene-1,2-diol | Limonene-1,2-epoxide hydrolase asm.org |
| Pseudomonas putida | (R)-(+)-Limonene | (R)-(+)-Perillic acid | Monooxygenase, Dehydrogenases mdpi.com |
| Lasiodiplodia pseudotheobromae | Limonene | This compound | Dihydroxylation tandfonline.comfigshare.com |
| Penicillium italicum | Limonene | p-Menth-8-ene-1,2-diol, Carveol, Carvone | Complex transformations nottingham.ac.uk |
| Corynespora cassiicola | Limonene | 1,2-trans-diols | High stereospecificity nih.govcore.ac.uk |
| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Limonene-1,2-trans-diol, (+)-Isopiperitenone | Dihydroxylation and allylic hydroxylation mdpi.com |
| Pestalotiopsis versicolor LabMicrA-478 | R-(+)-Limonene | This compound (74.97%) | Biocatalyst for bioconversion unirioja.es |
| Phomopsis sp. | Limonene | This compound (2.10 g/L) | Submerged fermentation nih.gov |
Bacterial Biotransformation Pathways
Optimization of Biotransformation Processes for p-Menth-8-ene-1,2-diol Yield
To enhance the economic viability of producing p-Menth-8-ene-1,2-diol via biotransformation, process optimization is essential. Key challenges in these processes include the low aqueous solubility and potential toxicity of the limonene substrate to the microbial cells. nih.gov
Several strategies are employed to overcome these issues and improve product yield:
Fed-batch Fermentation: A continuous feeding strategy for the terpene substrate has been developed for cultures of fungi like Corynespora cassiicola and Diplodia gossypina to manage substrate volatility and toxicity. nih.govbiocrick.com
Two-Phase Systems: The use of a two-phase system, where an organic solvent is used as a carrier for limonene, can significantly improve substrate availability and product recovery. In the optimization of α-terpineol production by Sphingobium sp., a two-phase system using soybean oil was effective. mdpi.com This approach helps to sequester the hydrophobic substrate, reducing its toxic effects on the biocatalyst.
Process Parameter Control: Factors such as pH, temperature, aeration, and agitation are critical. For instance, in the production of α-terpineol, a related limonene derivative, optimization of these parameters using a statistical experimental design proved to be an effective tool. researchgate.net
Medium Composition: The use of alternative, cost-effective media, such as an orange residue extract-based medium, has been successfully tested for the production of this compound by the fungus Phomopsis sp., achieving yields comparable to synthetic media. nih.gov
Immobilization: Immobilizing microbial cells, for example in alginate beads, can enhance their stability and reusability, although it may not always lead to a significant increase in specific activity. core.ac.uk
One study successfully scaled up the production of this compound from a shake flask to a 30 L fermenter, achieving nearly complete conversion of the substrate after optimizing production parameters. tandfonline.comfigshare.com
Metabolic Engineering Approaches for p-Menth-8-ene-1,2-diol Production
Metabolic engineering provides a powerful platform for enhancing the microbial production of desired compounds like p-Menth-8-ene-1,2-diol. d-nb.inforesearchgate.net These techniques focus on modifying the genetic makeup of microorganisms to improve pathway efficiency, redirect carbon flux, and increase product titers. mdpi.com
Key strategies in metabolic engineering for terpene hydroxylation include:
Heterologous Expression of P450s: Cytochrome P450 monooxygenases are central to terpene oxidation. nih.govsci-hub.se Engineering microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) to express P450 enzymes from plants or other microbes is a common approach. researchgate.netnih.gov Yeast is often considered a suitable host for expressing membrane-bound plant P450 enzymes and their corresponding reductases. nih.gov
Pathway Optimization: This involves the overexpression of all genes within a specific metabolic pathway. For example, overexpressing the entire acetate (B1210297) utilization pathway in E. coli led to increased production of diols from acetate. nih.gov A similar systems-based approach has been used to engineer E. coli for the production of 1,4-butanediol. researchgate.net
Cofactor Regeneration: P450-catalyzed reactions are dependent on cofactors like NADPH. nih.gov Engineering the host's central metabolism to increase the intracellular pool of such cofactors can significantly improve the efficiency of the hydroxylation reaction.
Protein Engineering: Techniques such as directed evolution and site-directed mutagenesis can be applied to the P450 enzymes themselves. nih.govsci-hub.se This can improve their activity, selectivity, and stability, or enhance the interaction between the P450 and its redox partner proteins. nih.gov
Host Strain Modification: This can involve deleting competing metabolic pathways to channel more precursors towards the desired product. In yeast engineered for sesquiterpene production, deleting phosphatases that dephosphorylate the key intermediate farnesyl diphosphate (B83284) (FPP) was used to increase the FPP pool available for terpene synthesis. researchgate.net
These engineering strategies hold the potential to develop robust microbial cell factories for the industrial-scale production of p-Menth-8-ene-1,2-diol from renewable feedstocks. mdpi.com
Chemical Reactivity and Mechanistic Studies of P Menth 8 Ene 1,2 Diol
Oxidation Reactions of p-Menth-8-ene-1,2-diol (B23420)
The oxidation of p-Menth-8-ene-1,2-diol can selectively target either the secondary alcohol or the exocyclic double bond, depending on the reagents and conditions employed. The tertiary alcohol at the C-1 position is generally resistant to oxidation under non-degradative conditions.
Oxidation of the secondary hydroxyl group at the C-2 position is a common transformation. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation can effectively convert the secondary alcohol into a ketone. This reaction yields 1-hydroxy-p-menth-8-en-2-one, an α-hydroxy ketone. cftri.res.intandfonline.com The general reactivity of p-menthane (B155814) diols indicates that stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also achieve this transformation, though care must be taken to avoid over-oxidation or cleavage of the vicinal diol system.
Microbial transformations also serve as a method for the oxidation of related p-menthane structures. For instance, certain fungi can hydroxylate and further oxidize p-menthane skeletons, suggesting that enzymatic systems could potentially oxidize p-Menth-8-ene-1,2-diol to various products, including the corresponding ketone or even dicarboxylic acids through ring cleavage. nottingham.ac.uk
Table 1: Selected Oxidation Reactions of p-Menthane Diols
| Substrate | Reagent/Conditions | Major Product | Reference |
|---|---|---|---|
| p-Menth-8-ene-1,2-diol (Secondary Alcohol) | Dess-Martin Periodinane (DMP), CH₂Cl₂ | 1-Hydroxy-p-menth-8-en-2-one | cftri.res.intandfonline.com |
| p-Menthane-3,8-diol | Potassium Permanganate (KMnO₄) | Corresponding Ketones/Aldehydes | |
| (+)-trans-p-Menth-3-ene-1,2,8-triol | DMP, NaHCO₃, CH₂Cl₂ | Corresponding Ketone | tandfonline.com |
Substitution Reactions of Hydroxyl Groups in p-Menth-8-ene-1,2-diol
The hydroxyl groups of p-Menth-8-ene-1,2-diol can undergo substitution reactions, typically after conversion into better leaving groups. The tertiary hydroxyl at C-1 and the secondary hydroxyl at C-2 exhibit different reactivities.
The hydroxyl groups can be readily acylated to form esters, such as acetates, through reaction with acyl chlorides or anhydrides in the presence of a base. perfumerflavorist.com They can also be converted into ethers (etherification). A more synthetically useful approach involves converting one or both hydroxyls into a sulfonate ester, such as a tosylate or mesylate, by reacting the diol with the corresponding sulfonyl chloride in pyridine. cdnsciencepub.com These sulfonates are excellent leaving groups for subsequent nucleophilic substitution (Sₙ2) reactions. For instance, intramolecular Sₙ2 reaction of a mesylate derived from a related p-menthane diol can lead to the formation of an epoxide. cdnsciencepub.com
Direct replacement of a hydroxyl group with a halogen can be achieved using specialized reagents. For example, α-chloroenamines can convert alcohols to the corresponding chlorides under very mild conditions, which would be suitable for a sensitive molecule like p-Menth-8-ene-1,2-diol. researchgate.net
Reaction Mechanisms Governing Transformations of p-Menth-8-ene-1,2-diol
Electrophilic Addition Mechanisms
The exocyclic double bond at C-8 is susceptible to electrophilic addition. The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile (E⁺), forming a carbocation intermediate at the more substituted C-8 position. This carbocation is then attacked by a nucleophile (Nu⁻). For example, the addition of a hydrogen halide (H-X) would proceed via this mechanism to yield an 8-halo-p-menthane-1,2-diol. The initial protonation of the double bond follows Markovnikov's rule, leading to the more stable tertiary carbocation.
Nucleophilic Attack Mechanisms
Nucleophilic attack is central to many reactions involving p-Menth-8-ene-1,2-diol and its precursors. The synthesis of the diol itself is often achieved via the ring-opening of limonene-1,2-epoxide (B132270). nih.govasm.org This ring-opening is a classic example of a nucleophilic substitution reaction.
Base-Catalyzed/Nucleophilic Opening: Under basic or neutral conditions, a nucleophile (e.g., H₂O, OH⁻, RO⁻) performs an Sₙ2 attack on the less sterically hindered carbon of the epoxide ring (C-2), leading to inversion of stereochemistry at that center and the formation of a trans-diol. libretexts.orgtestbook.com
Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds are weakened, and the nucleophile attacks the carbon atom that can best stabilize a partial positive charge. In the case of limonene-1,2-epoxide, this is the tertiary C-1 position. libretexts.orgmasterorganicchemistry.com This pathway has significant Sₙ1 character.
Another key example is the intramolecular Sₙ2 reaction. If the secondary hydroxyl group is converted to a good leaving group (e.g., a mesylate), the tertiary alkoxide (formed by deprotonation of the C-1 hydroxyl) can act as an internal nucleophile, attacking the C-2 position to form an epoxide with inversion of configuration. cdnsciencepub.com
Rearrangement Pathways
Terpenoid structures, particularly those containing the p-menthane skeleton, are prone to carbocation-mediated rearrangements under acidic conditions. These are typically Wagner-Meerwein rearrangements, which involve a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center to form a more stable carbocation. wikipedia.orgsioc-journal.cnjk-sci.com
For p-Menth-8-ene-1,2-diol, acid-catalyzed dehydration of the tertiary alcohol at C-1 would generate a tertiary carbocation. This cation could then undergo rearrangement. For example, a ring-expansion or contraction is possible, or a shift could lead to the formation of a different, more stable carbocation before elimination or capture by a nucleophile. The treatment of related p-menthane derivatives, such as mesylates or epoxides, with acid or base has been shown to induce pinacol-type rearrangements, which involve the migration of an alkyl or aryl group to an adjacent electron-deficient center, often resulting in ring contraction. cdnsciencepub.com The specific pathway is highly dependent on the stereochemistry of the substrate and the reaction conditions.
Advanced Structural Elucidation and Spectroscopic Characterization of P Menth 8 Ene 1,2 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy of p-Menth-8-ene-1,2-diol (B23420)
NMR spectroscopy serves as a cornerstone for the structural elucidation of p-menth-8-ene-1,2-diol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's framework can be assembled.
1D NMR (¹H, ¹³C) Chemical Shift Analysis for Structural Confirmation
The ¹H and ¹³C NMR spectra of p-menth-8-ene-1,2-diol provide the initial and fundamental information for its structural verification. The chemical shifts of the protons and carbons are indicative of their local electronic environments. In a study that systematically synthesized and characterized four diastereomers of (R)-limonene-derived diols, the distinct NMR signatures of each stereoisomer were highlighted. beilstein-journals.org
The ¹H NMR spectrum typically displays signals corresponding to the methyl groups, the methylene (B1212753) and methine protons of the cyclohexane (B81311) ring, the vinyl protons of the isopropenyl group, and the hydroxyl protons. The chemical shifts and coupling patterns of these protons are crucial for assigning the relative stereochemistry of the substituents on the cyclohexane ring.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The signals for the carbons bearing the hydroxyl groups, the olefinic carbons, and the aliphatic carbons of the ring and the methyl groups appear in characteristic regions of the spectrum. The assignments of both ¹H and ¹³C NMR signals are further confirmed by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which help in distinguishing between CH, CH₂, and CH₃ groups. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Diastereomer of p-Menth-8-ene-1,2-diol
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~72.0 |
| 2 | ~3.5 (d) | ~75.0 |
| 3 | ~1.5-1.6 (m) | ~30.0 |
| 4 | ~2.0 (m) | ~41.0 |
| 5 | ~1.8-1.9 (m) | ~27.0 |
| 6 | ~1.3-1.4 (m) | ~38.0 |
| 7 (CH₃) | ~1.2 (s) | ~24.0 |
| 8 | - | ~150.0 |
| 9 (CH₂) | ~4.7 (s) | ~110.0 |
| 10 (CH₃) | ~1.7 (s) | ~21.0 |
| OH | Variable | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific diastereomer.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously establish the connectivity of the atoms within the p-menth-8-ene-1,2-diol molecule, a series of 2D NMR experiments are employed. beilstein-journals.orgresearchgate.net
Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This allows for the tracing of the proton-proton network within the cyclohexane ring and the isopropenyl group, confirming the sequence of methylene and methine groups. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or its predecessor, HETCOR) spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. This experiment is fundamental for assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals. researchgate.netsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons, such as C-1 and C-8, by observing their long-range couplings to nearby protons. For instance, the methyl protons at C-7 would show a correlation to C-1, and the vinyl protons at C-9 would show correlations to C-4 and C-8. researchgate.netsdsu.edu
Together, these 2D NMR techniques provide a detailed and robust confirmation of the planar structure of p-menth-8-ene-1,2-diol. beilstein-journals.org
Chiral NMR Reagents in Stereochemical Discrimination
The determination of the enantiomeric purity of p-menth-8-ene-1,2-diol can be achieved using chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. While direct analysis of enantiomers by NMR is not possible in an achiral solvent, the reaction of a chiral diol with a chiral, enantiomerically pure reagent produces a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio.
A general and effective method involves the use of chiral boric acids. For instance, a three-component system involving a chiral diol, 2-formylphenylboronic acid, and a chiral amine like (S)-(-)-α-methylbenzylamine can form diastereomeric iminoboronate esters. The imine protons of these diastereomers often exhibit well-resolved signals in the ¹H NMR spectrum, enabling the determination of the enantiomeric excess (ee) of the diol. nih.gov Another approach utilizes a chiral boric acid derived from (R,R)-N-phthalimide-1,2-diphenylethylamine, which has been shown to be an effective CDA for a variety of chiral diols, providing clear baseline separation of signals for the diastereomeric derivatives. nih.gov
Mass Spectrometry (MS) of p-Menth-8-ene-1,2-diol
Mass spectrometry provides crucial information about the molecular weight and elemental composition of p-menth-8-ene-1,2-diol, as well as structural details based on its fragmentation patterns.
Fragmentation Patterns and Ionization Mechanisms
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like p-menth-8-ene-1,2-diol. researchgate.net Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak ([M]⁺) may be observed, although it can be weak or absent.
The fragmentation of p-menth-8-ene-1,2-diol is influenced by the positions of the hydroxyl groups and the double bond. Common fragmentation pathways include the loss of water (H₂O), a methyl group (CH₃), and an isopropyl group. The cleavage of the cyclohexane ring can also lead to a variety of fragment ions. The resulting mass spectrum serves as a fingerprint for the identification of the compound, often by comparison with spectral libraries.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of the compound. For p-menth-8-ene-1,2-diol, with a chemical formula of C₁₀H₁₈O₂, the calculated exact mass is 170.1307. HRMS analysis, often performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can confirm this exact mass, thereby validating the molecular formula and distinguishing it from other isobaric compounds. researchgate.nettandfonline.com In a study on the asymmetric synthesis of a related triol, high-resolution fast atom bombardment mass spectrometry (HR-FIMS) was used to confirm the elemental composition of the synthesized compounds. tandfonline.com
Chromatographic Techniques in p-Menth-8-ene-1,2-diol Analysis
Chromatography is an indispensable tool for the analysis of p-menth-8-ene-1,2-diol and related terpenoid compounds. These techniques are pivotal for separating the compound from complex mixtures, such as essential oils or synthetic reaction products, assessing its purity, performing quantification, and resolving its stereoisomers. The selection of a specific chromatographic method is contingent upon the analytical objective, whether it is routine quality control or advanced stereochemical investigation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the identification and purity assessment of volatile and semi-volatile compounds like p-menth-8-ene-1,2-diol. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The identification is then confirmed by mass spectrometry, which provides a unique fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint.
The analysis of p-menthane (B155814) derivatives often employs a non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase. scielo.br The carrier gas is typically an inert gas like helium. scielo.brtandfonline.com The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. scielo.brtandfonline.com For instance, a typical temperature program might start at a low temperature (e.g., 35-50°C) and increase at a steady rate (e.g., 1.5-4°C/min) to a final temperature of around 180-200°C. scielo.brnih.gov The separated components are then ionized, commonly by electron impact (EI), and the resulting fragments are analyzed by the mass spectrometer to confirm the structure of p-menth-8-ene-1,2-diol. nih.gov
| Parameter | Typical Conditions for Terpenoid Analysis | Source(s) |
| Column Type | Dimethylpolysiloxane (e.g., DB-1, Elite-5MS) | scielo.brnih.gov |
| Column Dimensions | 30-60 m length x 0.25 mm ID x 0.25 µm film thickness | scielo.brnih.govnih.gov |
| Carrier Gas | Helium (He) | scielo.brtandfonline.com |
| Flow Rate | ~1 mL/min | scielo.br |
| Injector Temperature | 250-280°C | scielo.brtandfonline.comnih.gov |
| Detector Temperature | 200-250°C | scielo.brtandfonline.com |
| Oven Program | Example: 35-180°C at 4°C/min | scielo.br |
| Ionization Mode | Electron Impact (EI, 70 eV) | nih.gov |
This table presents typical parameters and is not specific to a single analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile or thermally sensitive compounds. For p-menth-8-ene-1,2-diol, HPLC is particularly useful for purity analysis and quality control, as indicated by commercial standards that specify purity levels determined by this method. acmec.com.cn
The separation can be achieved using either normal-phase or reversed-phase chromatography. In the analysis of related terpenoid glycosides, reversed-phase columns (e.g., Lobar RP-8) with polar mobile phases like acetonitrile-water mixtures have been successfully employed. pharm.or.jp For the separation of the diol itself, normal-phase chromatography on a silica (B1680970) gel column with a less polar mobile phase system, such as a chloroform-methanol-water mixture, is also a viable approach. pharm.or.jp Quantification is typically performed using a UV detector, if the analyte possesses a suitable chromophore, or more universally with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
| Parameter | Potential Conditions for p-Menth-8-ene-1,2-diol | Source(s) |
| Mode | Reversed-Phase or Normal-Phase | pharm.or.jp |
| Stationary Phase | C18 (RP-18), C8 (RP-8), Silica Gel | pharm.or.jp |
| Mobile Phase | Acetonitrile/Water (Reversed-Phase) | pharm.or.jp |
| Chloroform/Methanol/Water (Normal-Phase) | pharm.or.jp | |
| Detection | Refractive Index (RI), UV-Vis, ELSD |
This table outlines potential HPLC conditions based on methods used for structurally similar compounds.
Due to the presence of multiple stereocenters, p-menth-8-ene-1,2-diol can exist as different enantiomers and diastereomers. The biological and sensory properties of such chiral compounds are often enantiomer-dependent, making the determination of enantiomeric excess (ee) a critical aspect of their analysis. Chiral chromatography, particularly chiral Gas Chromatography (GC), is the premier technique for this purpose.
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the quantification of their relative amounts. The selection of the CSP is crucial for achieving resolution. For p-menthane derivatives, cyclodextrin-based CSPs have proven highly effective. For example, in the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, a related compound, the enantiomeric excess was precisely determined using a chiral GC column composed of a mixture of acetylated and pentylated beta-cyclodextrins. tandfonline.comtandfonline.com The analysis showed distinct retention times for the major and minor enantiomers, enabling the calculation of a 99.5% ee. tandfonline.com In another study analyzing isomers of p-menth-1-en-9-ol (B100243), a CHIRASIL DEX CB-Column was used with a detailed temperature program to resolve the different stereoisomers. cnr.it
| Parameter | Method 1: Analysis of trans-p-menth-3-ene-1,2,8-triol | Method 2: Analysis of p-menth-1-en-9-ol Isomers | Source(s) |
| Technique | Chiral Gas-Liquid Chromatography (GLC) | Chiral Gas Chromatography (GC) | tandfonline.comtandfonline.comcnr.it |
| Chiral Column | 10%AcTBDMSBCD + 40%PentylTBDMSBCD | CHIRASIL DEX CB-Column | tandfonline.comtandfonline.comcnr.it |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Not Specified | tandfonline.comtandfonline.com |
| Carrier Gas | Helium | Not Specified | tandfonline.com |
| Flow Rate | 0.7 mL/min | Not Specified | tandfonline.com |
| Injector Temp. | 230°C | Not Specified | tandfonline.com |
| Detector Temp. | 250°C | Not Specified | tandfonline.com |
| Oven Program | 40–180°C, raised at 0.7°C/min | 60°C – 2°C/min – 80°C – 1°C/min – 85°C – 0.2°C/min – 88°C | tandfonline.comcnr.it |
| Retention Times (t_R) | t_R = 190.6 min (major), t_R = 190.9 min (minor) | t_R(4c) = 23.8 min, t_R(5c) = 24.1 min | tandfonline.comcnr.it |
This table showcases specific examples of chiral GC methods used for the enantiomeric separation of closely related p-menthane diols and alcohols.
Theoretical and Computational Chemistry of P Menth 8 Ene 1,2 Diol
Quantum Chemical Calculations on p-Menth-8-ene-1,2-diol (B23420)
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For p-Menth-8-ene-1,2-diol, these calculations elucidate its electronic structure and predict various molecular properties with high accuracy.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on p-menth-8-ene-1,2-diol focus on determining the ground-state energy, electron density distribution, and molecular orbitals. Functionals such as B3LYP and PBE0 are commonly employed, often in conjunction with basis sets like 6-31G(d) or larger, to achieve a balance between computational cost and accuracy. uni-goettingen.de These calculations can reveal insights into the molecule's reactivity, stability, and the nature of its chemical bonds. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack.
Ab Initio Calculations for Molecular Properties
Ab initio calculations, which are based on first principles without empirical parameters, provide a rigorous approach to determining molecular properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used to compute properties such as the dipole moment, polarizability, and vibrational frequencies of p-menth-8-ene-1,2-diol. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for certain properties. These calculations are instrumental in validating experimental data and providing a deeper understanding of the molecule's intrinsic characteristics.
Conformational Landscape Exploration via Computational Methods
The flexibility of the cyclohexyl ring and the orientation of its substituents in p-menth-8-ene-1,2-diol result in a complex conformational landscape. Computational methods are indispensable for exploring this landscape and identifying the most stable conformers.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) methods, utilizing force fields such as MMFF94, are efficient for scanning the potential energy surface of large molecules like p-menth-8-ene-1,2-diol. frontiersin.org These methods can rapidly generate a multitude of possible conformations. Following this, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule over time, providing insights into conformational transitions and the relative populations of different conformers at a given temperature.
Conformational Search Algorithms for Energy Minima
To systematically identify low-energy conformers, various conformational search algorithms are employed. These algorithms, which can be based on systematic grid searches, random sampling (e.g., Monte Carlo), or genetic algorithms, explore the rotational degrees of freedom within the molecule. frontiersin.orgchemrxiv.org The resulting conformers are then typically optimized using more accurate quantum mechanical methods, like DFT, to determine their relative energies and geometries precisely. Identifying all significant low-energy conformers is crucial, as a failure to do so can lead to inaccurate predictions of spectroscopic properties. frontiersin.org
Computational Prediction of Spectroscopic Parameters (e.g., NMR, ECD) for Stereochemical Assignment
Computational prediction of spectroscopic parameters is a powerful tool for determining the absolute and relative stereochemistry of chiral molecules like p-menth-8-ene-1,2-diol.
The stereochemistry of p-menth-8-ene-1,2-diol is critical, as different stereoisomers can exhibit distinct biological activities and sensory properties. Computational methods play a key role in assigning the correct configuration by comparing calculated spectroscopic data with experimental measurements.
A combined quantum mechanical and NMR approach is often used, where the ¹³C and ¹H NMR chemical shifts are calculated for all possible stereoisomers. frontiersin.org These theoretical spectra are then compared with the experimental NMR data. Methods like the DP4+ probability analysis can be used to provide a statistical measure of confidence in the stereochemical assignment. frontiersin.org The Gauge-Including Atomic Orbital (GIAO) method is frequently used for calculating NMR shielding tensors. frontiersin.org
Furthermore, Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. frontiersin.org The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By calculating the theoretical ECD spectra for different enantiomers and comparing them with the experimental spectrum, the absolute configuration can be confidently assigned. frontiersin.org For 1,2-diol compounds, derivatization with agents like dimolybdenum tetraacetate can be used to enhance the chromophore for ECD analysis. frontiersin.org
Below is a table summarizing the types of computational methods and their applications in the study of p-Menth-8-ene-1,2-diol.
| Computational Method | Application | Key Information Obtained |
| Density Functional Theory (DFT) | Electronic Structure Calculation | Ground-state energy, electron density, HOMO/LUMO energies, reactivity indices. |
| Ab Initio Methods (HF, MP2, CC) | Molecular Property Prediction | Dipole moment, polarizability, vibrational frequencies, accurate energies. |
| Molecular Mechanics (MM) | Conformational Searching | Rapid generation of a wide range of possible molecular conformations. |
| Molecular Dynamics (MD) | Conformational Dynamics | Time-dependent behavior, conformational flexibility, and stability. |
| NMR Chemical Shift Calculation (GIAO) | Stereochemical Assignment | Predicted ¹H and ¹³C NMR spectra for comparison with experimental data. |
| Electronic Circular Dichroism (ECD) Calculation | Absolute Configuration Determination | Theoretical ECD spectra to match with experimental data for assigning enantiomers. |
Mechanistic and in Vitro Biological Activities of P Menth 8 Ene 1,2 Diol and Its Metabolites
Antioxidant Mechanisms of p-Menth-8-ene-1,2-diol (B23420)
The antioxidant potential of p-Menth-8-ene-1,2-diol has been noted in several scientific investigations. researchgate.netresearchgate.netresearchgate.net This activity is attributed to its specific chemical structure and its ability to interact with reactive oxygen species.
Free Radical Scavenging Activity
p-Menth-8-ene-1,2-diol demonstrates notable free radical scavenging capabilities. Studies on essential oils containing this compound have shown a concentration-dependent effect. For instance, in one study, the free radical scavenging effect of an essential oil sample (Sample 2, containing p-Menth-8-ene-1,2-diol as a constituent) was 83.5% at a concentration of 1.0 μg/μL and 67.2% at 0.25 μg/μL. scielo.br These results indicate significant antioxidant activity when compared with standard antioxidants like Trolox and Butylated hydroxytoluene (BHT). scielo.br
The table below, derived from a study on coconut water constituents, illustrates the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity of samples obtained through hydrodistillation, which included p-Menth-8-ene-1,2-diol.
| Concentration (μg/μL) | Sample 1 Scavenging Effect (%) | Sample 2 Scavenging Effect (%) |
|---|---|---|
| 1.0 | 79.4 | 83.5 |
| 0.50 | 76.6 | 79.3 |
| 0.25 | 64.8 | 67.2 |
| 0.125 | 41.2 | 32.5 |
Data sourced from a study analyzing constituents obtained by hydrodistillation. scielo.br
Inhibition of Oxidative Stress Pathways
Beyond direct scavenging, research suggests p-Menth-8-ene-1,2-diol may influence cellular pathways related to oxidative stress. In studies on the plant Clinopodium chinense, from which a related compound, p-mentha-3,8-dien-1,2-diol, has been isolated, total flavonoids were found to block the phosphorylation of oxidative stress-related Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK. mdpi.com The same study noted an activation of the PI3K/AKT pathway, which increased the viability of H9c2 cardiomyocytes. mdpi.com Furthermore, there is some indication that p-Menth-8-ene-1,2-diol may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. biosynth.com
In Vitro Cellular Activity of p-Menth-8-ene-1,2-diol
The effects of p-Menth-8-ene-1,2-diol at the cellular level have been explored, particularly in the context of cell signaling and proliferation in cancer research.
Modulation of Cellular Signaling Pathways
The interaction of p-Menth-8-ene-1,2-diol with cellular signaling is an area of active research. As mentioned previously, extracts from plants containing related p-menthane (B155814) diols have demonstrated the ability to modulate key signaling pathways. For example, total flavonoids from Clinopodium chinense were shown to inhibit the phosphorylation of the JNK, p38, and ERK pathways while activating the PI3K/AKT pathway in cardiomyocytes. mdpi.com These pathways are crucial in regulating cellular responses to stress, growth, and survival.
Influence on Cell Proliferation in Specific Cell Lines
The influence of p-Menth-8-ene-1,2-diol on cell proliferation has been evaluated in various cancer cell lines. A water extract of Pinus koraiensis pinecones, which identified (+)-(1S,2S,4R)-limonene-1,2-diol as a main component, exhibited cytotoxic activity against several human lung cancer cell lines, including A549, H1264, H1299, and Calu-6. mdpi.com This activity was attributed to the induction of apoptotic cell death in a caspase-3-dependent manner. mdpi.com
In another study, limonene-1,2-diol, produced through the biotransformation of carvone (B1668592) by Aspergillus flavus, was found to be cytotoxic to breast cancer cells while showing no significant inhibition in a healthy cell line. bezmialem.edu.tr However, a separate investigation into the antiproliferative activity of this compound stereoisomers found no significant cytostatic effects against the tested human tumor lines, though it did highlight a lack of effect on non-tumor cells, suggesting a favorable safety profile for further study. researchgate.net
| Cell Line Type | Specific Cell Lines | Observed Effect | Source |
|---|---|---|---|
| Human Lung Cancer | A549, H1264, H1299, Calu-6 | Cytotoxic activity from an extract containing the compound. mdpi.com | mdpi.com |
| Breast Cancer | Not specified | Cytotoxicity observed from biotransformation products. bezmialem.edu.tr | bezmialem.edu.tr |
| Human Tumor and Non-tumor | Not specified | No significant cytostatic effects observed. researchgate.net | researchgate.net |
Structure-Activity Relationships of p-Menth-8-ene-1,2-diol Stereoisomers in Biological Systems
The specific spatial arrangement of atoms, or stereochemistry, of p-Menth-8-ene-1,2-diol plays a critical role in its biological activity. The compound, also known as this compound, has eight different stereoisomers, which can lead to different biological properties. researchgate.net
Microbial transformation of limonene (B3431351) enantiomers produces specific stereoisomers of the diol with high stereospecificity. biocrick.comnih.gov For example, the transformation of (4R)-Limonene by the fungus Gibberella cyanea specifically yields (1S,2S,4R)-p-Menth-8-ene-1,2-diol. biocrick.com A study using Colletotrichum nymphaeae found that the biotransformation of R-(+)-limonene resulted exclusively in (+)-(1S,2S,4R)-limonene-1,2-diol, while the biotransformation of S-(-)-limonene yielded exclusively (-)-(1R,2R,4S)-limonene-1,2-diol. researchgate.net
This stereospecificity is crucial for understanding its biological function. Research comparing these specific stereoisomers has suggested a possible influence of the stereogenic center on the compound's antiproliferative activity, even though the observed effects were not strongly cytostatic in that particular study. researchgate.net This highlights that the three-dimensional structure is a key determinant of how the molecule interacts with biological systems.
Antimicrobial and Antifungal Activity of p-Menth-8-ene-1,2-diol and Biotransformed Derivatives
The exploration of naturally derived compounds for antimicrobial and antifungal applications has identified p-Menth-8-ene-1,2-diol and its derivatives as molecules of interest. Research into their efficacy against various microorganisms reveals a spectrum of activity, highlighting their potential as leads for new antimicrobial agents.
One of the metabolites of (-)-(R)-α-phellandrene, 5-p-menthene-1,2-diol, has demonstrated moderate to good inhibitory activity against a range of bacteria and was particularly effective against Candida species. nih.gov The minimum inhibitory concentrations (MICs) for this compound were found to be in the range of 0.125 to >4 mg/ml. nih.gov This activity was notable when compared to its parent compound, (-)-(R)-α-phellandrene, and other standard antimicrobial agents. nih.gov
The biotransformation of related monoterpenes also yields compounds with antimicrobial properties. For instance, the biotransformation of Δ³-carene by Enterobacter sp. produces p-menth-8-ene-1,2-diol and p-menth-8-ene-1-ol-2-one. Similarly, the conversion of limonene by Penicillium italicum results in several compounds, including p-menth-8-ene-1,2-diol. nottingham.ac.uk A soil pseudomonad has also been shown to metabolize limonene into a variety of products, one of which is 8-p-menthene-1,2-trans-diol. nottingham.ac.uk
Furthermore, the biotransformation of (S)-(-)-α-terpineol by Gibberella cyanea DSM 62719 yields (4S)-p-menthene-7,8-diol as the main product. nih.gov The larvae of Spodoptera litura convert (±)-α-terpineol into p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid. nih.gov Fungi such as Corynespora cassiicola have been utilized to transform α-terpinene into (1R,2R)-3-p-menthene-l,2-diol with a significant yield. nih.gov
While direct and comprehensive data on the antimicrobial and antifungal spectrum of p-Menth-8-ene-1,2-diol itself is still emerging, the activities of its closely related derivatives produced through biotransformation underscore the potential of this class of compounds. The hydroxylation of the p-menthane skeleton appears to be a key factor in their biological activity.
Below is a data table summarizing the antimicrobial and antifungal activities of a related biotransformed derivative.
Table 1: Antimicrobial and Antifungal Activity of 5-p-menthene-1,2-diol
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/ml) |
|---|---|
| Various Bacteria | 0.125 to >4 |
| Candida species | 0.125 to >4 |
Data derived from a study on the biotransformation of (-)-(R)-α-phellandrene. nih.gov
Environmental and Ecological Aspects of P Menth 8 Ene 1,2 Diol Biotransformation
Microbial Degradation and Biotransformation in Environmental Contexts
In natural environments like soil and water, microorganisms have evolved sophisticated pathways to metabolize potentially toxic monoterpenes. nih.gov The transformation of limonene (B3431351), a major monoterpene found in citrus plants and pine resins, frequently involves the formation of p-Menth-8-ene-1,2-diol (B23420) as a key intermediate. nih.govfrontiersin.org This conversion is a detoxification step and a prelude to ring cleavage and complete mineralization into central metabolites like acetyl-CoA. nih.gov
Numerous microbial species, including bacteria and fungi, are capable of transforming limonene into p-Menth-8-ene-1,2-diol. This process is often highly stereospecific. biocrick.com For example, the fungus Gibberella cyanea transforms (4R)-Limonene into (1S,2S,4R)-p-Menth-8-ene-1,2-diol. biocrick.comchemfaces.com Similarly, fungi such as Corynespora cassiicola and Diplodia gossypina are noted for their ability to produce 1,2-trans-diols from various 1-menthenes, including limonene, with high stereospecificity. biocrick.comcore.ac.uk The bacterium Rhodococcus erythropolis DCL14 is a well-studied model organism that metabolizes both enantiomers of limonene, converting them into limonene-1,2-diol via an epoxide intermediate. frontiersin.orgasm.org This widespread ability among diverse microbial genera highlights the ecological significance of this metabolic pathway.
Due to the volatility, low water solubility, and potential toxicity of monoterpene substrates, specialized fermentation techniques have been developed for studying these biotransformations, such as the continuous feeding of the terpene to microbial cultures. biocrick.comchemfaces.com
Table 1: Microbial Biotransformation of Limonene to p-Menth-8-ene-1,2-diol
| Microorganism | Substrate | Main Product | Reference |
|---|---|---|---|
| Rhodococcus erythropolis DCL14 | (R/S)-Limonene | This compound | frontiersin.orgasm.org |
| Penicillium italicum | Limonene | p-Menth-8-ene-1,2-diol | nottingham.ac.uk |
| Gibberella cyanea DSM 62719 | (R)-(+)-Limonene | (1S,2S,4R)-p-Menth-8-ene-1,2-diol | biocrick.comchemfaces.com |
| Corynespora cassiicola DSM 62475 | (+)-Limonene | (1S,2S,4R)-p-menth-8-ene-1,2-diol | researchgate.net |
| Colletotrichum nymphaeae CBMAI 0864 | (R)-(+)-Limonene | This compound | mdpi.comnih.gov |
| Aspergillus cellulosae M-77 | (±)-Limonene | 1,2-trans-diol | nih.gov |
| Soil Pseudomonad | Limonene | 8-p-menthene-1,2-trans-diol | nottingham.ac.uk |
| Pestalotiopsis mangiferae LabMicrA-505 | Limonene | This compound | bionorte.org.br |
Fate of p-Menth-8-ene-1,2-diol in Different Biological Matrices
Once formed, p-Menth-8-ene-1,2-diol does not typically accumulate as a final end-product in most environmental systems. Instead, it serves as a transient metabolite that is further processed by the organism. Its fate varies depending on the specific biological matrix and the enzymatic machinery present.
In microbial systems, such as cultures of Rhodococcus erythropolis, p-Menth-8-ene-1,2-diol is a substrate for further enzymatic action. A specific dehydrogenase enzyme, (1S,2S,4R)-limonene-1,2-diol dehydrogenase, oxidizes the diol to 1-hydroxy-p-menth-8-en-2-one, continuing the degradation cascade. nih.govfrontiersin.org This subsequent ketone can then be oxidized by a monooxygenase, leading to the formation of a lactone, which is then hydrolyzed to open the ring structure for entry into central metabolic pathways. frontiersin.org
Beyond microbial cultures, p-Menth-8-ene-1,2-diol has been identified in other biological matrices. For instance, it has been isolated from the seeds of the common grape vine (Vitis vinifera). medchemexpress.com It has also been reported as a metabolite in insects. Studies on the larvae of Spodoptera litura (tobacco cutworm) showed the formation of various diols from monoterpenes, indicating that insects also possess pathways for metabolizing these plant-derived compounds. nih.gov The presence of p-Menth-8-ene-1,2-diol in such diverse matrices as bacteria, fungi, plants, and insects underscores its role as a common intermediate in monoterpene metabolism across different domains of life.
Role of p-Menth-8-ene-1,2-diol as a Metabolite in Natural Systems
In natural ecosystems, p-Menth-8-ene-1,2-diol functions as a crucial metabolic intermediate in the catabolism of limonene. frontiersin.orgnottingham.ac.uk The initial conversion of the relatively hydrophobic and volatile limonene into the more water-soluble diol is a key step that facilitates subsequent enzymatic reactions within the aqueous environment of the cell's cytoplasm. nih.govasm.org
The formation of p-Menth-8-ene-1,2-diol is a pivotal point in the degradation pathway. In Rhodococcus erythropolis DCL14, the pathway proceeds from limonene to limonene-1,2-epoxide (B132270), then to this compound, and further to 1-hydroxy-2-oxolimonene. frontiersin.orggrafiati.com This structured, stepwise degradation allows the organism to systematically break down the complex cyclic structure of the monoterpene to harness it for energy and growth.
The compound is also a metabolite in fungal transformations. For example, when the fungus Penicillium italicum, a common pathogen of citrus fruits, is grown on limonene, it produces a mixture of oxygenated compounds, including p-Menth-8-ene-1,2-diol, carveol, and perillyl alcohol. nottingham.ac.uk This suggests that in some organisms, multiple metabolic routes for limonene may operate simultaneously, with the diol pathway being one of several possibilities.
Enzymatic Pathways in Environmental Biotransformation of Monoterpenes
The conversion of limonene to p-Menth-8-ene-1,2-diol is not a single reaction but a two-step enzymatic process. This transformation is a classic example of how microorganisms functionalize hydrocarbons to make them amenable to further degradation. The two key enzyme classes involved are monooxygenases and epoxide hydrolases.
The second step in the formation of p-Menth-8-ene-1,2-diol from limonene is catalyzed by an epoxide hydrolase (EH). asm.orgnih.gov This enzyme adds a water molecule to the highly reactive epoxide ring of limonene-1,2-epoxide, yielding the corresponding vicinal diol. asm.org
A well-characterized example is the limonene-1,2-epoxide hydrolase from Rhodococcus erythropolis DCL14. asm.orgnih.govnih.gov Research has shown this enzyme to be a cytoplasmic, monomeric protein with a molecular mass of 17 kDa that requires no cofactors for its activity. nih.govnih.gov Its activity is induced when the bacterium is grown on monoterpenes, indicating its specific role in the limonene degradation pathway. asm.orgnih.gov This particular enzyme exhibits a narrow substrate range, efficiently hydrolyzing limonene-1,2-epoxide but also showing activity towards other cyclic epoxides like 1-methylcyclohexene oxide and cyclohexene (B86901) oxide. nih.govnih.gov Based on its molecular mass, sequence homology, and other characteristics, this bacterial epoxide hydrolase has been classified into a novel class of these enzymes, distinct from the more extensively studied mammalian forms. grafiati.comnih.govnih.gov
Table 2: Characteristics of Limonene-1,2-Epoxide Hydrolase from Rhodococcus erythropolis DCL14
| Characteristic | Finding | Reference |
|---|---|---|
| Enzyme Class | Epoxide Hydrolase (EC 3.3.2.8) | frontiersin.org |
| Reaction | Limonene-1,2-epoxide + H₂O → this compound | asm.orgnih.gov |
| Molecular Mass | 17 kDa | nih.govnih.gov |
| Cellular Location | Cytoplasmic | nih.gov |
| Cofactor Requirement | None | nih.govnih.gov |
| Optimal pH | 7.0 | nih.govnih.gov |
| Optimal Temperature | 50°C | nih.govnih.gov |
| Induction | Induced by growth on monoterpenes (e.g., limonene) | asm.orgnih.gov |
The initial attack on the limonene molecule is typically catalyzed by a monooxygenase. nih.govfrontiersin.org These enzymes introduce a single oxygen atom from molecular oxygen (O₂) into the substrate, a critical activation step. In the pathway leading to p-Menth-8-ene-1,2-diol, a monooxygenase epoxidizes the 1,2-double bond of limonene to form limonene-1,2-epoxide. frontiersin.orgmdpi.com
In Rhodococcus erythropolis DCL14, this reaction is performed by a limonene-1,2 monooxygenase (EC 1.14.13.107). frontiersin.org Other microorganisms utilize different monooxygenases, such as cytochrome P450 monooxygenases (P450s), which are known for their versatility in hydroxylating and epoxidizing a wide range of substrates, including monoterpenes. nih.govresearchgate.net For example, cytochrome P450cam from Pseudomonas putida is a well-studied enzyme involved in camphor (B46023) hydroxylation, demonstrating the role of this enzyme family in monoterpene transformation. nih.gov The biotransformation of limonene by various fungi and bacteria often involves FAD-binding or cytochrome P450-dependent monooxygenases to generate the initial epoxide intermediate. mdpi.commdpi.com This initial oxygenation is a rate-limiting step and a key determinant of the subsequent metabolic fate of the monoterpene.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing p-Menth-8-ene-1,2-diol in laboratory settings?
- Methodological Answer : Laboratory synthesis typically involves hydroxylation of limonene (a monoterpene precursor) using stereoselective epoxidation followed by acid-catalyzed ring-opening. For example, enzymatic or chemical hydroxylation can yield diastereomers, requiring chiral resolution via preparative HPLC or crystallization . Key parameters include solvent polarity (e.g., acetone/water mixtures) and temperature control (20–40°C) to optimize regioselectivity. Analytical validation via H/C NMR and mass spectrometry is critical to confirm structure and purity .
Q. How can researchers characterize the stereochemistry of p-Menth-8-ene-1,2-diol?
- Methodological Answer : Chiral resolution techniques such as polarimetry (e.g., specific optical rotation measurements, e.g., in MeOH) and chiral HPLC with columns like Chiralpak® IA/IB are recommended. X-ray crystallography of derivatives (e.g., glucopyranosides) can confirm absolute configurations . Computational methods (DFT calculations) may supplement experimental data to resolve conflicting stereochemical assignments .
Q. What are the natural sources of p-Menth-8-ene-1,2-diol, and how can they be isolated?
- Methodological Answer : The compound occurs in Anethum graveolens (dill) and Carum carvi (caraway) fruits. Isolation involves solvent extraction (e.g., methanol or ethyl acetate), followed by column chromatography (silica gel or Sephadex LH-20) and final purification via preparative TLC or HPLC. Metabolite profiling using GC-MS or LC-HRMS is essential to differentiate endogenous diols from artifacts .
Advanced Research Questions
Q. How can contradictory data on the genotoxicity of diol derivatives be resolved in safety assessments?
- Methodological Answer : Discrepancies in genotoxicity studies (e.g., conflicting classifications like "Muta 2" vs. non-mutagenic outcomes) require rigorous dose-response analysis and in vivo validation. For p-Menth-8-ene-1,2-diol, conduct Ames tests (with/without metabolic activation), micronucleus assays, and comet assays in rodent models. Compare results to structurally similar diols (e.g., benzene-1,2-diol) to identify structure-activity relationships. Ensure exposure levels align with TTC thresholds for DNA-reactive mutagens (0.15 μg/day) .
Q. What experimental designs are suitable for studying the metabolic fate of p-Menth-8-ene-1,2-diol in mammalian systems?
- Methodological Answer : Use isotope-labeled C-p-Menth-8-ene-1,2-diol in in vitro hepatocyte assays and in vivo rodent models. Track metabolites via LC-HRMS/MS, focusing on phase I oxidation (e.g., hydroxylation to triols) and phase II conjugation (glucuronidation/sulfation). Compare metabolic pathways to limonene-derived diols (e.g., limonene-1,8-diol) to identify species-specific differences . Dose-response studies should mimic human exposure levels (e.g., dietary intake thresholds).
Q. How can researchers address challenges in isolating enantiomerically pure p-Menth-8-ene-1,2-diol from racemic mixtures?
- Methodological Answer : Employ chiral stationary phases (CSPs) in supercritical fluid chromatography (SFC) for high-resolution separation. Alternatively, enzymatic kinetic resolution using lipases (e.g., Candida antarctica) in biphasic systems can enrich desired enantiomers. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism spectroscopy. Crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) may further enhance purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
